Rufinamide Selectively Binds Intermediate Inactivated Sodium Channel State with Fast Kinetics vs. Classical Anticonvulsants
Rufinamide demonstrates a unique binding profile to the intermediate inactivated state (Ii) of voltage-gated sodium channels with very fast binding kinetics, in contrast to classical sodium channel inhibitors such as phenytoin and lacosamide. Classical anticonvulsants preferentially bind to the fast inactivated state (If) or slow inactivated state (Is), respectively, and fail to show similar inhibitory effects on resurgent sodium currents at clinically relevant concentrations [1]. Rufinamide, at therapeutic concentrations, selectively binds to Ii to slow the recovery process and dose-dependently inhibits resurgent currents, an effect not observed with phenytoin or lacosamide [1]. Rufinamide most effectively shifts the Na+ channel inactivation curve when the inactivating pulse duration is 1 second, showing maximal slowing effect on recovery kinetics from inactivation driven by modest depolarization (e.g., -60 mV) of intermediate length (50-300 ms) [2].
| Evidence Dimension | Sodium channel inactivation state binding selectivity and resurgent current inhibition |
|---|---|
| Target Compound Data | Selectively binds to intermediate inactivated state (Ii); dose-dependently inhibits resurgent Na+ currents; apparent dissociation constant ~40 μM for Ii binding; maximal effect with 1 s inactivating pulse and 50-300 ms depolarization at -60 mV |
| Comparator Or Baseline | Phenytoin (binds fast inactivated state If); Lacosamide (binds slow inactivated state Is); both fail to inhibit resurgent currents at clinically relevant concentrations |
| Quantified Difference | Rufinamide is the first molecule embodying the evasive transitional gating state; phenytoin and lacosamide show no inhibitory effect on resurgent currents at clinically relevant concentrations |
| Conditions | Whole-cell patch clamp recordings in CHO-K1 cells transfected with human NaV1.7 cDNA; hippocampal neurons from mice |
Why This Matters
This distinct molecular pharmacology explains rufinamide's efficacy in Lennox-Gastaut Syndrome, which is refractory to classical sodium channel inhibitors, and provides mechanistic rationale for its unique anti-seizure profile with a novel form of use-dependent action.
- [1] Chen JL, Kuo CC. Inhibition of resurgent Na+ currents by rufinamide. Neuropharmacology. 2024;247:109835. PMID: 38228283 View Source
- [2] Lin YC, et al. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide. Biochem Pharmacol. 2022;197:114928. PMID: 35063442 View Source
